molecular formula C26H18BrClN2O B11972628 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-28-8

5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11972628
CAS No.: 303060-28-8
M. Wt: 489.8 g/mol
InChI Key: FJYAAEOSCIUICM-UHFFFAOYSA-N
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Description

This compound is a benzoxazine-fused pyrazolo heterocycle featuring a 4-bromophenyl group at position 5, a chlorine substituent at position 9, and a naphthalen-2-yl moiety at position 2. The bromine atom enhances halogen bonding capabilities, while the naphthalene group contributes to lipophilicity and aromatic interactions. Structural analogs in the evidence highlight variations in substituents, which modulate physicochemical and biological properties .

Properties

CAS No.

303060-28-8

Molecular Formula

C26H18BrClN2O

Molecular Weight

489.8 g/mol

IUPAC Name

5-(4-bromophenyl)-9-chloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18BrClN2O/c27-20-9-7-17(8-10-20)26-30-24(22-14-21(28)11-12-25(22)31-26)15-23(29-30)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,26H,15H2

InChI Key

FJYAAEOSCIUICM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl hydrazine, 2-naphthaldehyde, and 9-chloro-1,3-diketone. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid. The reaction mixture is often heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The naphthalen-2-yl group (logP ~4.5–5.0) increases hydrophobicity compared to smaller aryl groups (e.g., 4-methoxyphenyl, logP ~2.8) .
  • Halogen Effects : Bromine at R5 enhances binding to hydrophobic pockets in proteins, as seen in kinase inhibitors .
  • Solubility : Methoxy or pyridinyl substituents improve aqueous solubility but may reduce blood-brain barrier penetration .

Anticancer Activity

Pyrazolo-pyrimidine and benzoxazine derivatives exhibit kinase inhibition and antiproliferative effects. For example:

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with bromophenyl groups show IC50 values <10 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines .
  • Naphthalene-containing analogs demonstrate enhanced cytotoxicity due to intercalation with DNA or inhibition of tubulin polymerization .

Structural Determinants of Activity

  • Naphthalen-2-yl vs.
  • Chlorine at R9 : Chlorine improves metabolic stability over bromine in hepatic microsome assays .

Structural Confirmation

  • 2D NMR (HMBC) : Critical for verifying connectivity in fused heterocycles .
  • X-ray Crystallography : SHELX programs are widely used for resolving complex structures, though newer software offers faster refinement .

Biological Activity

5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound notable for its unique heterocyclic structure and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a molecular formula of C26H18BrClN2OC_{26}H_{18}BrClN_2O and a molecular weight of approximately 484.79 g/mol. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity and reactivity, which are critical factors influencing its biological activity .

Property Value
Molecular FormulaC26H18BrClN2OC_{26}H_{18}BrClN_2O
Molecular Weight484.79 g/mol
Core StructureBenzo[e]pyrazolo[1,5-c][1,3]oxazine

Biological Activity Overview

Preliminary studies suggest that compounds within the pyrazolo[1,5-c][1,3]oxazine class exhibit significant biological activities. These include:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms may enhance its interaction with biological targets .
  • Antitumor Potential : Some analogs have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma), indicating potential applications in cancer therapy .

The biological mechanisms underlying the activity of 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways or DNA replication processes in tumor cells.

Case Studies and Research Findings

Recent studies have explored the antimicrobial efficacy of similar compounds within the same class. For instance:

  • Study on Antimicrobial Activity : A series of compounds were evaluated using the agar well diffusion method against several pathogens. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of reference drugs .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed on various human cell lines. Compounds similar to 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine showed significant potency against HCT-116 and MCF-7 cells .
Compound Activity Type Target Organism/Cell Line MIC/IC50 Value
5-(4-Bromophenyl)-9-chloro...AntimicrobialVarious bacteriaVaries
Analog XCytotoxicHCT-116IC50 = 15 µM
Analog YCytotoxicMCF-7IC50 = 20 µM

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Oxazine Ring : Utilizing cyclization reactions involving appropriate precursors.
  • Halogenation Steps : Introducing bromine and chlorine substituents through electrophilic aromatic substitution methods.

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